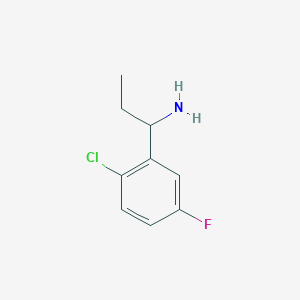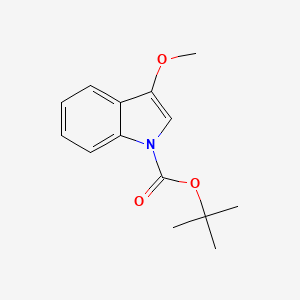![molecular formula C8H7N3O2S B15233133 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-13-0](/img/structure/B15233133.png)
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a carboxylic acid group at the 6-position and a methylsulfanyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the pyrrolopyrimidine core . The reaction conditions often include heating in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) for cyclization reactions.
Solvents: Butanol (BuOH) for reactions requiring reflux conditions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed from substitution reactions involving the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including kinase inhibition.
Thieno[2,3-d]pyrimidines: These are structurally related and also show potential as kinase inhibitors.
Uniqueness
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the methylsulfanyl group, which can be selectively modified to introduce various functional groups. This versatility allows for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Eigenschaften
CAS-Nummer |
1638760-13-0 |
|---|---|
Molekularformel |
C8H7N3O2S |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-14-8-9-3-4-2-5(7(12)13)10-6(4)11-8/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
LSIDAHVCDSZCPT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C=C(NC2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15233065.png)
![(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15233050.png)

![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)


![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)

![N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)



![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
![6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B15233109.png)
